An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid. As a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors such as Nintedanib, this molecule is of significant interest to the pharmaceutical and medicinal chemistry communities.[1] The structural features of this compound, namely the nitro-substituted benzoic acid core and the N-methylpiperazine moiety, impart unique chemical characteristics that are crucial for its role in drug synthesis. This document will delve into the scientific principles behind its synthesis and characterization, offering practical insights for researchers in the field.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. While experimental data for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is not extensively available in public literature, we can infer and predict its key properties based on its structural analogues and its direct precursor, the methyl ester.
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Molecular Formula | C₁₂H₁₅N₃O₄ | - |
| Molecular Weight | 265.27 g/mol | - |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder with a color ranging from off-white to yellow. | Based on the physical state of similar nitrobenzoic acid derivatives.[2] |
| Melting Point | >300°C (Predicted) | Based on the melting point of the related compound 4-(Methylamino)-3-nitrobenzoic acid.[2] |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. Water solubility is expected to be low, a common characteristic of nitrobenzoic acids.[2][3] | Inferred from solubility data of related compounds.[2][3] |
| pKa | Carboxylic Acid (acidic): ~3.5 - 4.0 N-Methylpiperazine (basic): ~7.5 - 8.5 | Predicted using computational tools like ChemAxon, considering the electron-withdrawing effect of the nitro group on the benzoic acid and the typical basicity of N-alkyl piperazines.[4][5] |
Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid
The most direct and industrially relevant synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is through the hydrolysis of its corresponding methyl ester, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. This ester is a well-documented intermediate in the synthesis of Nintedanib.[1] The hydrolysis is typically conducted under alkaline conditions.
Experimental Protocol: Alkaline Hydrolysis of Methyl 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoate
This protocol is based on established procedures for the saponification of nitrobenzoate esters.[6]
Reagents and Materials:
-
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Methanol or Ethanol (optional, to aid solubility)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate in a minimal amount of a suitable solvent like methanol or ethanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (1-2 molar equivalents) to the ester solution. The mixture is then heated to reflux and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt indicates the reaction is proceeding.
-
Work-up:
-
After the reaction is complete (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution containing the sodium salt of the product is washed with a non-polar organic solvent like hexane to remove any unreacted ester.
-
The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the solution.
-
-
Isolation and Purification:
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
The purified 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is then dried under vacuum.
-
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a strong base like NaOH is essential to deprotonate water, forming the hydroxide ion which acts as the nucleophile to attack the electrophilic carbonyl carbon of the ester.
-
Heating: The reaction is heated to reflux to increase the reaction rate, as ester hydrolysis can be slow at room temperature.
-
Acidification: The addition of a strong acid is crucial to protonate the carboxylate anion formed during the saponification, leading to the precipitation of the neutral carboxylic acid which is less soluble in water.
Caption: Synthetic workflow for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for the target compound, this section provides a predicted analysis based on the known spectral data of its structural components and related molecules.[7][8]
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals due to their different chemical environments. The proton ortho to the carboxylic acid and meta to the nitro group would likely be the most downfield, followed by the proton ortho to the nitro group. The proton meta to both the carboxylic acid and the nitro group would be the most upfield of the aromatic signals.
-
Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets, corresponding to the four protons adjacent to each nitrogen atom.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group on the piperazine nitrogen will be observed, likely in the range of 2.2-2.5 ppm.
-
Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton, will be present far downfield, typically above 12 ppm.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. Key predicted chemical shifts include:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperazine group. The carbon attached to the nitro group will be significantly deshielded.
-
Piperazine Carbons: The carbons of the piperazine ring will appear in the aliphatic region of the spectrum.
-
N-Methyl Carbon: The carbon of the N-methyl group will be the most upfield signal.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-N Stretch (Amine): Bands in the region of 1000-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands in the aromatic region.
Reactivity and Applications
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a trifunctional molecule, and its reactivity is governed by the interplay of the carboxylic acid, the nitro group, and the N-methylpiperazine moiety.
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to an alcohol. These reactions are fundamental to its use as a building block in multi-step syntheses.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[3] It can also be reduced to an amino group, providing another point for chemical modification.
-
N-Methylpiperazine: The tertiary amine in the piperazine ring is basic and can be protonated to form a salt. This can influence the solubility and purification of the compound.
The primary application of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is as a crucial intermediate in the synthesis of Nintedanib, a potent inhibitor of multiple tyrosine kinases.[1] In this context, the carboxylic acid functionality is typically activated and coupled with another amine-containing fragment to form an amide bond, which is a key structural feature of the final drug molecule.
Safety and Handling
Conclusion
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Although detailed experimental data on its properties are scarce, a comprehensive understanding of its synthesis, predicted chemical properties, and reactivity can be established through the analysis of its precursor and related compounds. This guide provides a foundation for researchers working with this molecule, enabling its effective use in the development of novel therapeutics.
References
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ResearchGate. (2025). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Retrieved from [Link]
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ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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